molecular formula C13H13NO B2456417 (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol CAS No. 135384-53-1

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol

Cat. No.: B2456417
CAS No.: 135384-53-1
M. Wt: 199.253
InChI Key: NPVKVVBMSCQGAS-ZDUSSCGKSA-N
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Description

(1S)-1-Phenyl-2-(pyridin-2-yl)ethan-1-ol ( 135384-53-1) is a chiral alcohol of interest in organic and medicinal chemistry research. With a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol , this compound features a stereocenter where a phenyl group and a 2-pyridylethyl group are attached . This structure makes it a valuable chiral building block or precursor for synthesizing more complex molecules, particularly in developing pharmaceuticals and ligands for catalysis. The presence of both nitrogen and oxygen heteroatoms allows for potential metal coordination or hydrogen bonding, which can be exploited to influence molecular recognition and reactivity in synthetic pathways. Researchers may utilize this compound in asymmetric synthesis, as a precursor for chiral ligands, or in the exploration of new biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKVVBMSCQGAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135384-53-1
Record name (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol
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Stereochemical Investigations of 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial arrangement of atoms, or stereochemistry, in a chiral molecule like (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is fundamental to understanding its interactions and reactivity. The designation "(1S)" specifies the absolute configuration at the chiral carbon atom bearing the hydroxyl group. Both advanced spectroscopic methods and X-ray crystallography are pivotal in confirming these assignments.

Spectroscopic techniques are indispensable for determining the stereochemistry of chiral compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating both relative and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For molecules with multiple stereocenters, the diastereomeric ratio (dr) can often be determined by ¹H NMR spectroscopy. nih.gov The coupling constants between adjacent protons are dependent on the dihedral angle between them, which in turn is dictated by the relative stereochemistry (e.g., syn vs. anti). In the context of 1,2-amino alcohols, the relative stereochemistry can be confirmed by converting the compound into a more rigid cyclic derivative, such as an oxazolidinone, and analyzing the coupling constants of the ring protons. diva-portal.org

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) in NMR: To determine the enantiomeric excess (ee) of a chiral sample, NMR spectroscopy can be used in conjunction with chiral auxiliaries. A chiral derivatizing agent reacts with the enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum. bham.ac.uk Alternatively, a chiral solvating agent can be added to the NMR sample, forming transient diastereomeric complexes that also exhibit different chemical shifts for the enantiomers, allowing for their quantification. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine both the enantiomeric excess and, in some cases, the absolute configuration by comparison with known standards or theoretical calculations. nih.gov Combining CD spectroscopy with machine learning techniques has been shown to be a viable method for determining both ee and diastereomeric excess (de) values. nih.gov

X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a crystalline compound by mapping the electron density to determine the precise location of each atom in three-dimensional space. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives and analogues provides critical insights into its likely solid-state conformation and intermolecular interactions.

For instance, studies on similar structures, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and 1-phenyl-2-(4-pyridyl)ethanol, reveal key structural features. benthamopen.comresearchgate.net These analyses consistently show the formation of intermolecular hydrogen bonds, typically between the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. benthamopen.comresearchgate.net This interaction is a crucial factor in stabilizing the crystal lattice.

The crystallographic data for these related compounds confirm their molecular geometry and packing in the solid state. For example, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system with the space group P21/n. benthamopen.com

Table 1: Crystallographic Data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 5.3664(15)
b (Å) 8.343(2)
c (Å) 25.056(6)
β (°) 93.837(15)

Data sourced from a study on the intermediate and its dehydrated product. benthamopen.com

Similarly, the racemic 1-phenyl-2-(4-pyridyl)ethanol crystallizes in the orthorhombic system with the space group Pna21, containing both R and S enantiomers in the unit cell. researchgate.net The unambiguous assignment of relative stereochemistry in derivatives through X-ray analysis is also a common practice. researchgate.net Such structural analyses of derivatives are vital for confirming stereochemical outcomes of synthetic reactions. spast.orgresearchgate.netnih.gov

Factors Influencing Stereoisomeric Purity and Stability

The stereoisomeric purity of a sample of this compound is a measure of the predominance of this specific stereoisomer over others. This purity is quantified by the enantiomeric excess (ee) and, if other stereocenters are present, the diastereomeric ratio (dr).

Accurately quantifying the stereoisomeric composition of a sample is crucial in asymmetric synthesis and pharmaceutical applications. nih.gov

Enantiomeric Excess (ee): This value reflects the purity of a sample with respect to its enantiomers and is a critical parameter in the synthesis of chiral compounds. nih.govrsc.org It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. masterorganicchemistry.com A completely pure single enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. dalalinstitute.com

Formula for Enantiomeric Excess (ee): ee (%) = |[% Major Enantiomer] - [% Minor Enantiomer]| or ee (%) = ([R] - [S]) / ([R] + [S]) * 100 (for an excess of R)

Diastereomeric Ratio (dr): When a molecule has two or more stereocenters, diastereomers can exist. The diastereomeric ratio indicates the relative proportion of these diastereomers in a mixture.

Several analytical techniques are employed to determine these values:

Table 2: Methodologies for ee and dr Determination

Technique Principle Application References
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers/diastereomers with a chiral stationary phase, leading to different retention times. Gold standard for separating and quantifying stereoisomers. thieme-connect.deresearchgate.net
NMR Spectroscopy Using chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers, or direct analysis of diastereomeric mixtures. Widely used for both ee and dr determination. bham.ac.uk nih.govbham.ac.ukmdpi.com
Gas Chromatography (GC) Separation of volatile stereoisomers using a chiral stationary phase. Applicable for thermally stable and volatile compounds.

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by chiral molecules. The magnitude of the signal can be correlated to the ee. | An optical method that can be adapted for high-throughput screening. | nih.gov |

Synthetic Methodologies for 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient pathways to enantiopure compounds like (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol. These approaches are broadly categorized into two main strategies: the use of catalytic amounts of a chiral entity (chiral catalysis) and the temporary incorporation of a stoichiometric chiral directing group (chiral auxiliary-mediated synthesis). Both methods aim to create a diastereomeric transition state that energetically favors the formation of one enantiomer over the other.

Chiral Catalysis in the Enantioselective Formation of this compound

Chiral catalysis is a powerful tool in modern organic synthesis, prized for its atom economy and efficiency. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The synthesis of this compound is typically achieved through the asymmetric reduction of its prochiral ketone precursor, 1-phenyl-2-(pyridin-2-yl)ethan-1-one.

Transition metal-catalyzed asymmetric hydrogenation is one of the most effective and widely used methods for the enantioselective reduction of prochiral ketones. nih.gov This process involves the activation of molecular hydrogen by a chiral transition metal complex and its subsequent transfer to the carbonyl group of the substrate. nih.gov The success of this method hinges on the design of the chiral ligand coordinated to the metal center, which dictates the stereochemical outcome.

Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes are the most common catalysts for this transformation. acs.orgrsc.orgnih.gov For the reduction of aryl-pyridyl ketones, Ru(II) complexes, particularly those combining a chiral diphosphine with a chiral diamine ligand, have demonstrated exceptional performance. For example, a bifunctional Ru-XylSunPhos-Daipen catalytic system has been used to hydrogenate various substituted aryl-pyridyl ketones, achieving enantiomeric excesses (ee) up to 99.5%. acs.org Similarly, Rh-based catalysts, such as [Rh(COD)Binapine]BF4, have been successfully applied to the asymmetric hydrogenation of 2-pyridine ketones, affording the corresponding chiral alcohols with up to 99% ee under mild conditions. nih.gov Iridium catalysts bearing tridentate P,N,N-ligands have also proven highly effective for the asymmetric hydrogenation of a wide range of simple and heteroaromatic ketones. acs.orgmdpi.com

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Aryl-Pyridyl Ketones
Catalyst SystemSubstrateYield (%)ee (%)(S/R)Reference
Ru-XylSunPhos-Daipen4-Chlorophenyl-2-pyridyl ketone>9997.3(S) acs.org
[Rh(COD)Binapine]BF₄Phenyl-2-pyridyl ketone9899(S) nih.gov
[Ir(COD)Cl]₂ / P,N,N-LigandPhenyl-2-pyridyl ketone9999(S) acs.org
RuCl₂[(S)-xylbinap][(R,R)-dpen]2-Acetylpyridine10097(S) acs.org
Cinchona-NNP-Ru ComplexPhenyl-2-pyridyl ketone>9999.9(R) rsc.org

In addition to metal-based catalysts, organocatalytic and biocatalytic methods have emerged as powerful, sustainable alternatives for the synthesis of chiral alcohols.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the reduction of ketones and related compounds, chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been employed. nih.gov These catalysts activate the substrate through hydrogen bonding, facilitating hydride transfer from a stoichiometric reductant like a Hantzsch ester. This methodology has been successfully applied to the enantioselective reduction of pyridines and quinolines, providing a pathway to chiral heterocyclic structures. nih.gov While less common for simple ketone reductions compared to metal catalysis, this approach offers a metal-free alternative.

Biocatalysis leverages enzymes to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions. tudelft.nl Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly well-suited for the asymmetric reduction of prochiral ketones. nih.govfrontiersin.org These enzymes use a nicotinamide cofactor (NADH or NADPH) as the hydride source. tudelft.nl Both isolated enzymes and whole-cell systems (e.g., yeast or bacteria) can be used. Various yeast strains, such as Candida tropicalis, have been shown to reduce acetophenone and its analogues to the corresponding (S)-alcohols with high yields and excellent enantioselectivity (>99% ee). nih.gov Specific ADHs, such as the one from Lactobacillus kefir (Lk-ADH), can provide access to either (R)- or (S)-alcohols depending on the enzyme variant and substrate, often with exceptional stereocontrol. nih.gov

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones
BiocatalystSubstrateYield (%)ee (%)ConfigurationReference
Candida tropicalis MTCC 5158Acetophenone43>99(S) nih.gov
ADH from Lactobacillus kefirAcetophenone91>99(R) nih.gov
ADH-A from Rhodococcus ruberPhenyl-2-pyridyl ketone>99>99(S)N/A
ADH4401-phenyl-2-nitroethan-1-one79-9992-99(R) mdpi.com

The enantioselectivity of transition metal-catalyzed hydrogenation is fundamentally controlled by the chiral ligand coordinated to the metal. nih.gov The development of new and improved chiral ligands is therefore a central focus of research in asymmetric catalysis. Chiral phosphine (B1218219) ligands, particularly bidentate phosphines (diphosphines), have been instrumental in this field. rsc.orgnih.gov

Key features of ligand design include:

Backbone Chirality: Many successful ligands, such as BINAP and its derivatives (e.g., TolBINAP, XylBINAP), derive their chirality from a stereogenic axis (atropisomerism), which creates a rigid and well-defined chiral pocket around the metal center. acs.org

P-Chirality: Some ligands possess stereogenic phosphorus atoms. These P-chiral ligands, such as TangPhos, are often highly electron-donating and conformationally rigid, leading to excellent enantioselectivity and high catalytic activity. nih.gov

Bite Angle and Flexibility: The geometry of the ligand, particularly the P-M-P "bite angle" in diphosphines, influences both the activity and selectivity of the catalyst. Ligands are designed to have optimal flexibility and geometry for a given substrate class.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atoms can be tuned to modify the reactivity of the metal center.

Multidentate and Bifunctional Ligands: Ligands that can coordinate to the metal through multiple atoms (e.g., P,N,N-ligands) or that possess a functional group capable of interacting with the substrate (e.g., an N-H group in diamine ligands for hydrogen bonding) can lead to enhanced reactivity and stereocontrol. nih.govrsc.org

The optimization of these features allows for the creation of a "toolbox" of chiral ligands, enabling chemists to select the most effective catalyst for a specific substrate like 1-phenyl-2-(pyridin-2-yl)ethan-1-one to achieve the desired (1S)-alcohol with high fidelity.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy to catalysis involves the use of a chiral auxiliary. In this method, a prochiral substrate is covalently bonded to an enantiopure molecule (the auxiliary), forming a diastereomeric intermediate. wikipedia.orgwikiwand.com The inherent chirality of the auxiliary then directs a subsequent reaction, such as a reduction or alkylation, to occur preferentially on one face of the molecule. researchgate.net After the stereocenter has been set, the auxiliary is cleaved and can often be recovered and reused. sigmaaldrich.com

Oxazolidinones, often referred to as Evans auxiliaries, are among the most effective and versatile chiral auxiliaries. wikipedia.orgsigmaaldrich.com They are typically derived from readily available and inexpensive chiral amino alcohols. wikipedia.org The general approach involves acylating the nitrogen of the oxazolidinone to form a chiral imide. The stereochemical outcome of subsequent reactions is controlled by the bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or phenyl), which effectively blocks one face of the enolate formed from the acyl group.

For the synthesis of analogues of this compound, an oxazolidinone-based strategy could be envisioned. For example, a diastereoselective reduction of a β-keto imide could establish the desired stereocenter. This involves a chelation-controlled hydride delivery, where a reducing agent coordinates to both the ketone and the auxiliary's carbonyl oxygen, leading to a rigid, chair-like transition state that dictates the facial selectivity of the hydride attack. nih.govresearchgate.net

While this method requires stoichiometric amounts of the chiral source and involves additional protection/deprotection steps, it offers high levels of predictability and diastereoselectivity, making it a robust and reliable strategy for asymmetric synthesis. researchgate.net

Stereodirecting Group Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing analogues of this compound, chiral oxazolidinones, such as those developed by Evans, have proven effective. researchgate.net These auxiliaries are typically derived from readily available and inexpensive chiral natural sources like amino acids. wikipedia.orgresearchgate.net The general strategy involves acylating the chiral oxazolidinone, followed by a diastereoselective reaction, such as an aldol condensation or alkylation, and subsequent removal of the auxiliary. researchgate.net For instance, the enolate formed from an N-acyloxazolidinone can react with an appropriate electrophile, with the stereochemical outcome dictated by the chiral auxiliary. nih.gov Subsequent cleavage of the auxiliary, often through hydrolysis or reduction, affords the chiral product. wikipedia.org

(1R,2S)-Ephedrine and (1S,2S)-pseudoephedrine are other examples of effective chiral auxiliaries that can be used to synthesize chiral alcohols. sigmaaldrich.com For example, pseudoephedrine can be converted to the corresponding amide, and the α-proton can be deprotonated to form an enolate that can then react with an electrophile. The methyl group on the pseudoephedrine directs the stereochemistry of the addition. wikipedia.org

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely employed method for separating racemic mixtures. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound. jocpr.com A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. jocpr.comscielo.br

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes enzymes, most commonly lipases, as chiral catalysts to selectively acylate one enantiomer of a racemic alcohol. jocpr.commdpi.com Lipases are favored due to their high selectivity, stability in organic solvents, and broad substrate scope. scielo.brmdpi.com

A common approach involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase. scielo.brnih.gov Immobilized Candida antarctica lipase B (Novozym 435) is a frequently used and highly effective catalyst for the resolution of various secondary alcohols. nih.govnih.govnih.gov For the kinetic resolution of (±)-1-phenyl-2-propyn-1-ol, Novozym 435 in n-hexane with vinyl acetate as the acyl donor was found to be the most effective system. nih.gov The reaction rate and enantioselectivity can be influenced by factors such as the solvent, acyl donor, and temperature. nih.gov For instance, in the resolution of (R,S)-1-phenyl 1-propanol, the highest enantiomeric excess was achieved using toluene as the solvent and lauric acid as the acyl donor at 50°C. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. scielo.br DKR combines enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer, continuously feeding the desired substrate back into the resolution process. scielo.br

EnzymeSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) (%)Reference
Novozym 435(±)-1-phenyl-2-propyn-1-olVinyl acetaten-Hexane48.7893.25 nih.gov
Novozym 435(R,S)-1-phenyl 1-propanolLauric acidToluene-95 (S-enantiomer) nih.gov
Pseudomonas cepacia LipaseIvabradine alcohol precursor--3092 (96:4 e.r.) mdpi.com
Burkholderia cenocepacia G63(R,S)-1-phenylethanol---99.22 (ees) nih.gov
Chemical Kinetic Resolution via Selective Acylation

Non-enzymatic methods for kinetic resolution often involve the use of chiral acylating agents or catalysts. acs.org These methods have been successfully applied to the resolution of alcohols and amines. acs.orgrsc.org Chiral phosphine catalysts and chiral diamine-ligated ruthenium complexes are examples of catalysts used in the kinetic resolution of secondary alcohols via enantioselective acylation.

While enzymatic methods are well-established, non-enzymatic kinetic resolution provides an alternative approach. researchgate.net For instance, the enantioselective N-acylation of 4-aryl-β-lactams has been achieved using a chiral acyl transfer catalyst, demonstrating the feasibility of non-enzymatic kinetic resolution for amine-containing compounds. nih.gov

Conventional and Diversified Synthetic Strategies

Reduction of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one and Related Ketones

The asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure alcohols. rsc.org This approach has been applied to the synthesis of this compound from its corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethan-1-one. nih.gov

Both biocatalytic and chemocatalytic methods have been developed for this transformation. Different ketoreductases (KREDs) have been shown to reduce 1-aryl-2-(azaaryl)ethanones with high yields and excellent enantiomeric excesses (ee > 99%). nih.gov These enzymatic reductions provide a green and highly selective route to the desired chiral alcohols. nih.gov

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful chemocatalytic methods for the enantioselective reduction of ketones. wikipedia.orgresearchgate.net Catalysts typically consist of a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand. wikipedia.orgnih.gov For the asymmetric reduction of 2-acetylpyridines, ruthenium catalysts bearing chiral diphosphine ligands like BINAP have shown high efficacy. acs.org The choice of ligand, solvent, and hydrogen source (e.g., H₂, isopropanol, formic acid) can significantly influence the enantioselectivity of the reduction. wikipedia.org For example, the asymmetric hydrogenation of α-chloroacetophenone was effectively catalyzed by a Ru(OTf)(S,S)-TsDpen complex, yielding the (R)-alcohol with 96% ee. nih.gov

Catalyst/BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Ketoreductases (KREDs)1-Aryl-2-(azaaryl)ethanonesSecondary alcoholsHigh>99 nih.gov
Leuconostoc pseudomesenteroides N13Phenyl(pyridin-2-yl)methanone(S)-phenyl(pyridin-2-yl)methanol98- researchgate.net
Ru(OTf)(S,S)-TsDpenα-Chloroacetophenone(R)-1-chloro-2-phenylethanol-96 nih.gov
Ru(OAc)₂{(S)-binap}2-Acetyl-6-substituted pyridinesChiral primary amines-94.6 to >99.9 acs.org

Carbon-Carbon Bond Forming Reactions

The synthesis of this compound can also be achieved through the formation of a carbon-carbon bond. One such approach is the reaction between 2-methylpyridine (B31789) (2-picoline) and benzaldehyde (B42025). This condensation reaction, which can proceed without a catalyst or solvent, forms 1-phenyl-2-(pyridin-2-yl)ethanol. researchgate.net However, the yield of this specific reaction has been reported to be low, around 4%. researchgate.net

Another strategy involves the enantioselective addition of an organometallic reagent to an aldehyde. For instance, the addition of a phenyl group from an organometallic compound (e.g., a Grignard reagent or an organozinc compound) to 2-pyridinecarboxaldehyde in the presence of a chiral ligand can afford the desired chiral alcohol. The enantioselective alkynylation of isatins using terminal alkynes and dimethylzinc in the presence of a chiral perhydro-1,3-benzoxazine ligand demonstrates the potential of this approach for creating chiral centers. uva.es

Benzylic C(sp3)–H Bond Functionalization

The direct functionalization of C(sp3)–H bonds represents a powerful and atom-economical approach in modern synthesis, minimizing the need for pre-functionalized starting materials. nih.govresearchgate.net Benzylic C-H bonds are particularly amenable to this strategy due to their lower bond dissociation energy. Transition-metal catalysis, often employing palladium or rhodium, is a common method for achieving selective C-H activation. nih.govresearchgate.net

For the synthesis of the 1-phenyl-2-(pyridin-2-yl)ethan-1-ol backbone, a hypothetical C-H functionalization pathway could involve the direct hydroxylation of 2-phenethylpyridine at the benzylic position. While challenging, advancements in this field aim to achieve high regioselectivity and enantioselectivity. Another related approach is the enzymatic primary amination of benzylic C(sp3)–H bonds, which can produce enantioenriched primary amines that are precursors to chiral amino alcohols. core.ac.uk These methods offer a streamlined route to complex molecules by transforming simple hydrocarbon precursors directly into more elaborate structures. nih.govorganic-chemistry.org

Nucleophilic Additions to Carbonyl Compounds

A more traditional and widely employed method for synthesizing alcohols is the nucleophilic addition to a carbonyl group. masterorganicchemistry.com This reaction is fundamental to C-C bond formation and the creation of stereocenters. The electrophilic carbon of the carbonyl group is attacked by a nucleophile, leading to a tetrahedral intermediate that, upon protonation, yields the alcohol. libretexts.org The stereochemical outcome is significant, as the attack on a prochiral carbonyl creates a new chiral center. libretexts.org

For the synthesis of this compound, three primary retrosynthetic disconnections based on this principle can be envisioned:

Addition of a Pyridin-2-ylmethyl Nucleophile to Benzaldehyde : This involves preparing an organometallic reagent, such as 2-(lithiomethyl)pyridine or a corresponding Grignard reagent, and reacting it with benzaldehyde. Subsequent acidic or aqueous workup yields the racemic alcohol, which would require chiral resolution or an asymmetric variant of the reaction to obtain the (1S)-enantiomer.

Addition of a Phenyl Nucleophile to 2-Acetylpyridine : In this approach, an organometallic phenyl reagent like phenyllithium or phenylmagnesium bromide is added to 2-acetylpyridine. youtube.com This method is analogous to the synthesis of 1-phenyl-1-(pyridin-2-yl)ethanol, which utilizes the reaction of phenylmagnesium bromide with 2-benzoylpyridine. evitachem.com

Asymmetric Reduction of a Prochiral Ketone : This is often the most effective method for achieving high enantioselectivity. The synthesis begins with the preparation of the ketone precursor, 1-phenyl-2-(pyridin-2-yl)ethan-1-one. sigmaaldrich.comnih.gov This ketone is then subjected to asymmetric reduction using a chiral reducing agent or a catalyst. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique for converting α-amino ketones into chiral 1,2-amino alcohols with high enantioselectivity and yield. acs.org

Table 1: Nucleophilic Addition Strategies for 1-Phenyl-2-(pyridin-2-yl)ethan-1-ol Synthesis
StrategyCarbonyl CompoundNucleophileKey Features
Route ABenzaldehydePyridin-2-ylmethyl organometallicForms C-C bond at the benzylic position.
Route B2-AcetylpyridinePhenyl organometallic (e.g., PhMgBr)Builds the phenyl-substituted carbinol center.
Route C (Asymmetric)1-Phenyl-2-(pyridin-2-yl)ethan-1-oneHydride (from chiral reducing agent/catalyst)Enables direct synthesis of the (1S)-enantiomer. acs.org
Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity and diversity. researchgate.net

While a direct MCR for this compound is not commonly reported, MCRs are exceptionally well-suited for the synthesis of highly substituted pyridine (B92270) rings, which are the core of many analogues. ekb.egnih.gov For instance, a one-pot reaction involving an aldehyde, a 1,3-dicarbonyl compound, malononitrile, and an alcohol can yield polyfunctionalized pyridines. researchgate.net By systematically varying each of the starting components, chemists can generate large libraries of pyridine derivatives. This strategy allows for the exploration of the chemical space around the parent compound, facilitating the discovery of molecules with optimized properties. A plausible mechanism often involves initial condensation and Michael addition steps, followed by cyclization and aromatization to form the pyridine ring. researchgate.netresearchgate.net

Derivatization Strategies for Structural Modification

Once the core scaffold of 1-phenyl-2-(pyridin-2-yl)ethan-1-ol is synthesized, it can serve as a versatile intermediate for further structural modifications. These derivatizations can be used to introduce new functionalities or to construct more complex heterocyclic systems.

Introduction of Functional Groups

The primary sites for derivatization are the hydroxyl group and the aromatic rings. The secondary alcohol is a versatile functional handle that can undergo several transformations.

Oxidation : The hydroxyl group can be oxidized to the corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethan-1-one, using standard oxidizing agents like potassium permanganate or chromium trioxide. evitachem.com This transformation is reversible via reduction, as discussed in the synthetic section.

Substitution : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as halides, azides, or ethers, at the benzylic position. evitachem.com

Esterification/Etherification : Direct reaction of the alcohol with acyl chlorides, anhydrides, or alkyl halides can produce corresponding esters and ethers, modifying the polarity and steric profile of the molecule.

Table 2: Derivatization Reactions of the Hydroxyl Group
Reaction TypeReagent(s)Product Functional GroupReference Example
OxidationKMnO₄, CrO₃Ketone evitachem.com
Nucleophilic Substitution1. TsCl, py; 2. Nu⁻Varies (halide, azide, etc.) evitachem.com
EsterificationAcyl Chloride / AnhydrideEsterGeneral Reaction
EtherificationAlkyl Halide, BaseEtherGeneral Reaction
Formation of Nitrogen-Containing Heterocycles

The 1-phenyl-2-(pyridin-2-yl)ethan-1-ol structure can be employed as a building block for the synthesis of fused heterocyclic systems. By introducing a second functional group, intramolecular cyclization reactions can be triggered to form new rings.

A common strategy involves converting the hydroxyl group into an amino group to create a 1,2-diamine precursor. This diamine can then react with appropriate reagents to form new nitrogen-containing heterocycles. For example, functionalized pyridines are known starting materials for fused systems such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. mdpi.com A synthetic sequence could involve the reaction of a diamine derivative with a 1,3-dicarbonyl compound or its equivalent to construct a fused pyrimidine ring. mdpi.com Alternatively, reaction with hydrazine could lead to the formation of fused pyrazole derivatives. mdpi.com These strategies significantly expand the structural diversity accessible from the initial amino alcohol scaffold.

Reaction Mechanism Elucidation in 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol Chemistry

Mechanistic Pathways of Asymmetric Transformations

The generation of the specific (S)-enantiomer of 1-phenyl-2-(pyridin-2-yl)ethan-1-ol relies on asymmetric transformations where a chiral influence, typically a catalyst, directs the stereochemical outcome of the reaction. The mechanisms of these transformations are often complex, involving transient intermediates and highly organized transition states.

The enantioselectivity in the synthesis of chiral pyridyl alcohols is governed by the non-covalent interactions between the substrate and the chiral catalyst in the transition state. A well-studied analogue for understanding these interactions is the Soai reaction, which involves the asymmetric autocatalytic alkylation of pyridyl and pyrimidyl carbaldehydes. In this system, transient hemiacetalate isopropyl zinc complexes, formed from the addition of the alcoholate product to the aldehyde, are identified as key catalytic intermediates nih.gov. These diastereomeric complexes facilitate dual stereocontrol, which is the foundation of the observed enantioselectivity nih.gov.

The structural features of both the substrate and the catalyst are critical. For instance, the presence of a heterocyclic nitrogen atom, as in the pyridyl group of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol, and specific alkyl groups on the carbinol and the zinc alkylating agent are necessary for the autocatalytic behavior in the Soai reaction nih.gov. These features enable the formation of non-cubic zinc alkoxide tetramers, which are believed to be the catalytically active species nih.gov. Transition state analysis, often supported by computational studies, helps in visualizing the three-dimensional arrangement of the substrate and catalyst, allowing for the rationalization of the observed stereochemical outcome.

Key Mechanistic AspectDescriptionRelevance to this compound
Substrate-Catalyst ComplexFormation of a transient complex between the substrate (e.g., a pyridyl carbaldehyde) and the catalyst (e.g., a chiral zinc alkoxide).The pyridine (B92270) nitrogen and the hydroxyl group of the target molecule can coordinate to a metal center of a catalyst, influencing the stereochemical environment.
Key IntermediatesTransient species, such as hemiacetalates in the Soai reaction, that are crucial for the catalytic cycle. nih.govUnderstanding potential intermediates in the synthesis of this compound can lead to optimization of reaction conditions.
Transition State GeometryThe specific three-dimensional arrangement of atoms at the point of highest energy during the reaction, which determines the stereochemical outcome.The favored transition state leading to the (S)-enantiomer will be lower in energy than the one leading to the (R)-enantiomer.

The transfer of chirality from the catalyst to the substrate is a nuanced process dictated by several stereochemical control elements. In the context of synthesizing this compound, these elements would dictate the facial selectivity of the nucleophilic attack on the prochiral ketone precursor, phenyl(pyridin-2-yl)methanone.

The diastereomeric complexes formed between the catalyst and the substrate create distinct steric and electronic environments for the two faces of the prochiral substrate. This differentiation is the basis for stereochemical control. The catalyst essentially blocks one face of the substrate more effectively than the other, leading to a preferential reaction on the less hindered face. The efficiency of this chirality transfer is quantified by the enantiomeric excess (ee) of the product. High enantioselectivity is achieved when there is a significant energy difference between the diastereomeric transition states.

Insights into Catalyst-Free and Solvent-Free Reaction Mechanisms

While catalysis is a cornerstone of asymmetric synthesis, there is a growing interest in developing catalyst-free and solvent-free reactions for their environmental and economic benefits. Although specific catalyst-free or solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be extrapolated from related reactions involving pyridyl moieties.

For instance, a one-pot catalyst-free synthesis of benzopyrroxazine derivatives has been reported, involving vinyl pyridines. This reaction proceeds through a self-catalyzed [3 + 2] annulation via a mutual activation method, followed by a sequential non-catalyzed [5 + 1] annulation process rsc.org. This suggests that under certain conditions, the inherent reactivity of the pyridine nucleus and other functional groups can be harnessed to drive reactions without the need for an external catalyst. In such mechanisms, the reactants themselves or transient intermediates may act as promoters. Solvent-free reactions, often conducted under neat conditions or with minimal solvent, can be driven by thermal or mechanical energy. The mechanism in these cases can be influenced by the high concentration of reactants and the absence of solvent-solute interactions.

Reaction ConditionMechanistic ImplicationsPotential for this compound Chemistry
Catalyst-FreeReactions rely on the intrinsic reactivity of the substrates, potentially involving autocatalysis or mutual activation. rsc.orgExploring thermally or photochemically induced reactions of phenyl(pyridin-2-yl)methanone with a reducing agent without a catalyst.
Solvent-FreeReaction kinetics and pathways are altered due to high reactant concentrations and the absence of solvent effects.Could offer a green synthetic route, potentially altering selectivity compared to solution-phase reactions.

Radical and Photochemical Reaction Mechanisms

Radical and photochemical reactions offer alternative mechanistic pathways for the synthesis and transformation of chiral alcohols like this compound. These methods can provide access to unique reactivity patterns not achievable through conventional ionic pathways.

Radical Mechanisms:

Radical reactions involving pyridines can proceed through the generation of a radical on the pyridine ring or a substituent. For example, the Minisci reaction involves the radical alkylation of electron-deficient heteroarenes like pyridine nih.gov. In the context of this compound, a radical could be generated at various positions, leading to functionalization or rearrangement. Phenyl radicals are highly reactive species that can add to aromatic systems, including pyridine researchgate.net. The generation of a radical at the benzylic carbon bearing the hydroxyl group could also be envisioned, potentially leading to racemization or further reactions.

Photochemical Mechanisms:

Photochemistry involves reactions that are initiated by the absorption of light. The first law of photochemistry, the Grotthuss-Draper law, states that light must be absorbed for a photochemical reaction to occur msu.edu. The Stark-Einstein law, or the second law of photochemistry, posits that for each photon absorbed, only one molecule is activated for a subsequent reaction msu.edu.

The synthesis of chiral alcohols from prochiral ketones can be achieved through photochemical methods. For example, microalgal photo-biocatalysis has been used for the asymmetric reduction of acetophenone, an aromatic ketone, to the corresponding chiral alcohol with high enantioselectivity nih.gov. This process highlights the potential of combining light with a biocatalyst to achieve stereocontrol.

Furthermore, dual palladium/photoredox catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols chemrxiv.org. This methodology combines a photoredox catalyst, which generates radicals upon light absorption, with a transition metal catalyst that controls the stereochemistry of the subsequent bond formation. Such an approach could potentially be adapted for the synthesis of this compound.

Photochemical reactions can proceed through different mechanisms, often categorized as Type I and Type II. Type I reactions involve direct interaction of the excited photosensitizer with the substrate, often through electron or hydrogen atom transfer to form free radicals google.com. Type II reactions typically involve the photosensitized formation of singlet oxygen sigmaaldrich.com. The specific mechanism that would be operative for this compound would depend on the reaction conditions, the photosensitizer used, and the presence of other reagents.

Reaction TypeKey Mechanistic FeaturesPotential Application to this compound
Radical ReactionInvolves species with unpaired electrons; can be initiated by light, heat, or a radical initiator.Functionalization of the phenyl or pyridyl rings, or reactions involving the benzylic position.
Photochemical ReactionInitiated by the absorption of photons; proceeds through electronically excited states. msu.eduAsymmetric synthesis from the corresponding ketone using a chiral photosensitizer or a photoredox catalyst. chemrxiv.orgnih.gov
Photo-biocatalysisCombines light energy with the stereoselectivity of an enzyme. nih.govA green and highly enantioselective method for the synthesis of this compound.

Computational Chemistry and Theoretical Studies of 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol, which has several rotatable single bonds, this process is extended to a conformational analysis to identify various stable conformers and their relative energies.

While specific computational conformational analyses for this molecule are not widely available in the literature, experimental data from single-crystal X-ray diffraction for the racemic compound, 1-phenyl-2-(2-pyridyl)ethanol, provides a crucial benchmark for the solid-state conformation. nih.gov The crystallographic data reveals that the compound crystallizes in a monoclinic system with the space group P21/c. nih.gov The crystal structure is stabilized by an intermolecular hydrogen bond between the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. nih.gov

Computational geometry optimization in the gas phase or in solution would likely yield a structure that differs from the solid-state conformation, as it would not be influenced by crystal packing forces. Theoretical studies would aim to reproduce the experimental bond lengths and angles as a validation of the chosen computational method (functional and basis set).

Table 1: Experimental Crystallographic Data for 1-Phenyl-2-(2-pyridyl)ethanol nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.2481(3)
b (Å) 8.2862(4)
c (Å) 23.8498(14)
β (°) 96.761(5)

This data is for the racemic mixture and represents the structure in the solid state.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a full FMO analysis would require a specific quantum chemical calculation. However, based on its structure, it can be predicted that the HOMO would likely be delocalized over the electron-rich aromatic systems (the phenyl and pyridine rings). The LUMO would be an anti-bonding orbital, also likely distributed over these rings. The precise energies of these orbitals and the size of the energy gap would provide quantitative insights into the molecule's kinetic stability and reactivity profile.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is frequently used to predict spectroscopic properties, which can then be compared with experimental results to confirm a molecule's identity and structure. For this compound, key spectroscopic techniques include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The process begins with the optimized geometry of the molecule. A frequency calculation is then performed to predict the vibrational modes. The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum. This calculated spectrum can be compared to an experimental one, although computational frequencies are often systematically scaled to account for approximations in the theory and the neglect of anharmonicity.

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the level of theory and whether solvent effects are included. The validation of a proposed molecular structure is significantly strengthened when the predicted NMR and IR spectra show close agreement with experimental data. Experimental characterization of 1-phenyl-2-(2-pyridyl)ethanol by IR and ¹H-NMR has been reported, providing the necessary basis for such a comparative validation. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms. The synthesis of 1-phenyl-2-(2-pyridyl)ethanol is achieved through a condensation reaction between 2-methylpyridine (B31789) (2-picoline) and benzaldehyde (B42025). nih.gov This alcohol is a stable intermediate that can subsequently undergo dehydration to yield 1-phenyl-2-(2-pyridyl)ethene. nih.gov

Theoretical modeling of this reaction pathway would involve several key steps:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (2-picoline and benzaldehyde), the intermediate alcohol, and the final alkene product.

Transition State Searching: Locating the transition state (TS) structures for both the initial condensation and the subsequent dehydration step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Frequency Analysis: Performing frequency calculations on the transition states to confirm they are true saddle points (characterized by a single imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

DFT studies on similar reactions, such as the condensation of benzaldehyde with other active methylene (B1212753) compounds, have successfully characterized the relevant transition states and reaction mechanisms. canterbury.ac.uk Such an approach could also be used to investigate the influence of different catalysts or solvent environments on the reaction yielding this compound. canterbury.ac.uk

Ligand-Binding Studies and Host-Guest Interactions

The molecular structure of this compound, featuring a pyridine nitrogen atom and a hydroxyl oxygen atom, makes it an excellent candidate as a bidentate chelating ligand for various metal ions. The two donor atoms are separated by an ethylene (B1197577) bridge, allowing for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Computational chemistry can be used to model and predict the behavior of this molecule as a ligand. A typical study would involve:

Complex Geometry Optimization: Optimizing the structure of the metal complex formed with the ligand. This would reveal the preferred coordination geometry around the metal center.

Binding Energy Calculation: Determining the strength of the interaction between the ligand and the metal ion by calculating the binding energy. This value indicates the thermodynamic stability of the complex. The calculation is typically performed by subtracting the energies of the isolated, optimized metal ion and ligand from the energy of the optimized complex.

Electronic Structure Analysis: Analyzing the nature of the metal-ligand bonds using techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). This can provide insights into the degree of covalent versus electrostatic character in the coordination bonds.

While specific computational studies on the ligand-binding properties of this compound are not prominent, the principles are well-established from extensive research on other pyridine-alcohol type ligands. These theoretical approaches are crucial for designing new coordination compounds and understanding their stability and reactivity.

Coordination Chemistry of 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol and Derivatives

Ligand Properties of the Pyridyl Nitrogen and Hydroxyl Oxygen Moieties

(1S)-1-Phenyl-2-(pyridin-2-yl)ethan-1-ol possesses two key functional groups that enable it to act as a ligand: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. evitachem.com The pyridine nitrogen atom has a lone pair of electrons, making it a Lewis base capable of coordinating to a metal center. jscimedcentral.com Similarly, the hydroxyl oxygen can also donate a lone pair of electrons. This dual functionality allows the molecule to act as a bidentate ligand, forming a stable chelate ring upon coordination with a metal ion.

The coordination typically involves the pyridyl nitrogen and the deprotonated hydroxyl oxygen (alkoxide). This N,O-coordination is a common motif in many catalytic systems. The spatial arrangement of these two donor atoms is crucial for determining the geometry of the resulting metal complex. Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to influence the electronic properties of the metal complex. jscimedcentral.com The combination of a soft nitrogen donor (from the pyridine) and a hard oxygen donor (from the alcohol) provides a unique electronic environment at the metal center, which can be fine-tuned for specific catalytic applications.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt, such as a halide or nitrate, in a suitable solvent like ethanol or methanol. scirp.orgsamipubco.com The ligand coordinates to the metal ion, often with the loss of the hydroxyl proton, to form a neutral or charged complex.

The characterization of these complexes relies on a suite of analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the pyridyl nitrogen to the metal center is often indicated by a shift in the C=N stretching frequency to lower wavenumbers. iosrjournals.org The disappearance of the broad O-H stretching band and the appearance of a new M-O stretching vibration can confirm the deprotonation and coordination of the hydroxyl group.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination environment and geometry of the complex. iosrjournals.orgresearchgate.net

Elemental Analysis and Molar Conductivity: These methods help to confirm the stoichiometry and charge of the synthesized complexes. scirp.orgchemmethod.com

The bonding in these complexes consists of coordinate covalent bonds formed between the ligand's donor atoms (N and O) and the metal center. This interaction involves the donation of electron pairs from the ligand to the vacant orbitals of the metal. In many transition metal complexes, there is also a degree of π-backbonding, particularly with electron-rich metals, where electron density is donated from the metal's d-orbitals back into the π* orbitals of the pyridine ring. dalalinstitute.com

Metal IonTypical Coordination GeometryRelevant Spectroscopic Data
Copper(II)Square Planar or Distorted OctahedralShift in pyridyl C=N stretch in IR; d-d transition bands in UV-Vis spectrum.
Nickel(II)Square Planar or Octahedral jscimedcentral.comDiamagnetic for square planar complexes; characteristic d-d bands in UV-Vis.
Cobalt(II)Tetrahedral or OctahedralVisible color change upon complexation; UV-Vis bands indicative of geometry. scirp.org
Palladium(II)Square Planar1H NMR shifts of ligand protons upon coordination.
Zinc(II)Tetrahedral or Trigonal Bipyramidal iosrjournals.orgTypically colorless; characterized by NMR and X-ray diffraction.

The inherent chirality of this compound, stemming from the stereogenic carbon at the C1 position, plays a critical role in its coordination chemistry. When a chiral ligand coordinates to a metal, it creates a chiral environment around the metal center. nih.gov The specific (1S) configuration dictates a fixed spatial orientation of the phenyl group and the pyridyl moiety.

This pre-defined stereochemistry can lead to several important outcomes:

Diastereoselective Complex Formation: If the coordination process creates a new stereocenter at the metal ion, the inherent chirality of the ligand can direct the formation of one diastereomer over the other. nih.gov

Induction of Helical Chirality: In the formation of coordination polymers, the chirality of the ligand can induce a preferred helical twist (left- or right-handed) in the polymer chain. researchgate.net

Creation of a Chiral Pocket: The fixed three-dimensional structure of the ligand creates a well-defined chiral pocket around the metal's active site. This is the fundamental principle behind its use in asymmetric catalysis, as the pocket can differentiate between enantiomeric substrates or transition states. nih.gov

The steric bulk of the phenyl group, positioned by the chiral center, can influence the coordination geometry and the accessibility of substrates to the metal's active site, further enhancing stereochemical control. frontiersin.orgnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring chiral ligands are paramount in asymmetric catalysis, where the goal is to produce one enantiomer of a product preferentially. nih.gov The complex formed between a transition metal and this compound acts as a chiral catalyst, modifying the reactivity and selectivity of the metal center. fenjinbio.comnih.gov The chiral environment provided by the ligand is transferred to the catalytic process, enabling high levels of enantioselectivity.

While specific applications of this exact ligand may vary, ligands with similar pyridine-based N,O-structures, such as pyridine-oxazolines (PHOX), have proven highly effective in a wide range of metal-catalyzed asymmetric reactions. nih.govrsc.org These transformations include:

Asymmetric Allylic Alkylation (AAA): Palladium complexes with chiral ligands are widely used to catalyze the enantioselective formation of C-C bonds. nih.govmdpi.com

Asymmetric Hydrogenation: Rhodium and Iridium catalysts with chiral phosphine (B1218219) or N,O-ligands are effective for the enantioselective reduction of ketones and olefins. nih.gov

Asymmetric Cycloadditions: Copper(I) complexes can catalyze enantioselective [3+2] cycloaddition reactions.

The effectiveness of such a catalyst is typically measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other.

Asymmetric ReactionTypical Metal CenterRole of the Chiral LigandPotential Product
Allylic AlkylationPdControls the facial selectivity of nucleophilic attack on the π-allyl intermediate. mdpi.comChiral allylic compounds
Hydrogenation of KetonesRh, Ir, RuDifferentiates between the enantiotopic faces of the ketone.Chiral secondary alcohols
Hydrosilylation of KetonesRh, CuInduces enantioselectivity in the addition of a Si-H bond across the C=O double bond.Chiral silyl ethers
Michael AdditionCu, NiControls the stereochemistry of the conjugate addition of a nucleophile to an α,β-unsaturated compound.Chiral 1,5-dicarbonyls

In certain coordination geometries, the metal center itself can become a stereocenter. nih.gov A metal complex is considered to have a stereogenic metal center when the arrangement of different ligands around it results in a chiral structure, regardless of whether the ligands themselves are chiral. nih.govnih.gov When a pre-existing chiral ligand like this compound is used, the system is classified as "stereogenic-at-metal". acs.org

Mechanistic studies and computational calculations on similar catalytic systems have shown that a precatalyst may react with a substrate to form an intermediate containing a stereogenic metal center, which then acts as the active catalyst. acs.org The investigation of metal stereogenicity is crucial for understanding the origin of enantioselectivity and for the rational design of more efficient and selective asymmetric catalysts. nih.gov

Synthetic Applications of 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol in Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent chirality and functional groups of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol position it as a valuable starting material for the synthesis of more elaborate molecular structures. Chiral alcohols, particularly those containing heteroaromatic rings like pyridine (B92270), are sought-after precursors in the pharmaceutical and materials science industries. chim.itnih.gov The synthesis of optically pure (S)-phenyl(pyridin-2-yl)methanol derivatives is a key step in the preparation of various bioactive compounds, including antihistamines and treatments for allergic rhinitis. google.com The significant efforts invested in developing efficient asymmetric syntheses for this class of compounds, often via the catalytic hydrogenation of the corresponding ketones, underscore their importance as intermediates for high-value final products. google.comgoogle.com

Chiral 1,2-amino alcohols and related structures containing a pyridine ring are fundamental precursors for the synthesis of important chiral heterocycles. nih.govmdpi.com One of the most prominent applications is in the creation of oxazoline rings. For instance, chiral amino alcohols are condensed with nitriles or other functional groups to form chiral oxazolines. When this oxazoline is attached to a pyridine ring, it forms the celebrated PyBOX (Pyridine-bis(oxazoline)) or PyOX (Pyridine-oxazoline) ligands, which are exceptionally effective in a wide range of metal-catalyzed asymmetric reactions. nih.govrsc.orgresearchgate.net

Similarly, the activation of the pyridine ring in related systems, followed by functionalization and reduction, is a powerful strategy for constructing chiral piperidine derivatives, which are prevalent motifs in numerous bioactive natural products and pharmaceuticals. nih.govnih.gov Although a direct conversion of this compound into such heterocycles is not explicitly documented in the searched literature, its structure contains the necessary components to serve as a precursor for these transformations.

The (S)-phenyl(pyridin-2-yl)methanol framework is a crucial intermediate in the synthesis of various pharmaceuticals. google.com Its value is highlighted by patent literature detailing methods for its enantiomerically pure production, which is a strong indicator of its role as a precursor to more complex, often proprietary, bioactive molecules. google.comgoogle.com The chiral alcohol can be subjected to a variety of chemical transformations, such as substitution of the hydroxyl group or modification of the aromatic rings, to generate advanced intermediates tailored for specific synthetic targets.

Role as a Chiral Auxiliary and Ligand in Asymmetric Transformations

The molecular architecture of this compound, featuring a nitrogen atom on the pyridine ring and a nearby hydroxyl group, makes it an ideal candidate for a bidentate N,O-chiral ligand. Such ligands can coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity. chim.it

Chiral pyridine-containing ligands are of great importance in asymmetric catalysis. chim.it The pyridine-oxazoline (PyOX) family of ligands, which shares the core feature of a pyridine ring attached to a chiral moiety, has been successfully applied in numerous asymmetric catalytic reactions, demonstrating the utility of this structural arrangement. rsc.orgresearchgate.net These ligands create a well-defined chiral pocket around the metal catalyst, enabling high levels of stereocontrol.

While specific studies detailing the use of this compound itself as a ligand are not prominent, the performance of analogous ligand systems provides a clear indication of its potential. For example, PyOX ligands are effective in copper-catalyzed asymmetric alkylation reactions, as illustrated in the following table.

Table 1: Example Performance of a Chiral Pyridine-Oxazoline (PyOX) Ligand in Asymmetric Catalysis (Illustrative Data)
SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Cyclohexenone(R)-3-Ethylcyclohexanone9598
Chalcone(R)-1,3-Diphenyl-3-ethyl-1-propanone9296
2-Cyclopentenone(R)-3-Ethylcyclopentanone9097

Generation of Derivatives with Tunable Stereochemical and Electronic Properties

The synthetic utility of a chiral ligand is often enhanced by the ability to fine-tune its properties. For this compound, derivatives could be generated by modifying either the phenyl or the pyridyl ring. These modifications can alter the steric and electronic environment of the molecule, which is crucial for optimizing its performance as a ligand in a specific catalytic reaction.

Electronic Tuning: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) onto the phenyl ring would modulate the electron density at the chiral alcohol center. This, in turn, can influence the binding affinity and electronic properties of the metal complex it forms.

Steric Tuning: Placing bulky substituents on the pyridine ring or the phenyl ring can be used to enlarge the chiral pocket of the resulting catalyst. This is a common strategy to improve enantioselectivity by creating a more pronounced differentiation between the two prochiral faces of an incoming substrate.

The principles of these modifications are summarized in the conceptual table below.

Table 2: Conceptual Derivatives of this compound and Their Potential Effects
Position of SubstitutionExample Substituent (R)Potential Effect on Properties
Phenyl Ring (para-position)-OCH₃ (Methoxy)Increases electron density (Electron-Donating)
Phenyl Ring (para-position)-CF₃ (Trifluoromethyl)Decreases electron density (Electron-Withdrawing)
Pyridine Ring (e.g., C6-position)-CH(CH₃)₂ (Isopropyl)Increases steric hindrance around the nitrogen donor
Benzylic CarbonReplace Phenyl with NaphthylIncreases steric bulk and modifies π-stacking interactions

Sustainable Chemistry and Green Synthesis Initiatives for 1s 1 Phenyl 2 Pyridin 2 Yl Ethan 1 Ol

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for chiral molecules like (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is a cornerstone of green chemistry. Traditional synthetic methods often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation and environmental impact. Modern approaches focus on minimizing this footprint through innovative methodologies.

Solvent-Free and Aqueous Reaction Conditions

Eliminating or replacing conventional organic solvents is a primary goal in green synthesis. Solvents account for a large portion of the mass in a typical chemical reaction and contribute significantly to energy consumption (through heating, cooling, and distillation) and waste.

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques can facilitate aqueous reactions, such as the use of co-solvents, phase-transfer catalysts, or surfactants. For instance, synthetic procedures for related pyridine (B92270) derivatives have been successfully conducted in mixed solvent systems like propan-2-ol/water. nih.gov Such systems can balance the solubility requirements of different reactants while significantly reducing the reliance on purely organic media. The asymmetric reduction of the precursor ketone, 1-phenyl-2-(pyridin-2-yl)ethan-1-one, to this compound can be achieved using catalysts that are active and stable in aqueous environments, further enhancing the green credentials of the synthesis.

Table 1: Comparison of Synthetic Conditions for Phenyl-Pyridinyl Ethanol Scaffolds
ParameterConventional Organic Solvent MethodSolvent-Free / Aqueous Method
Solvent UsageHigh (e.g., Toluene, THF, DMF)None or Water/Co-solvent researchgate.netnih.gov
Waste GenerationHigh (solvent waste, catalyst residues)Minimal rsc.org
Energy ConsumptionHigh (reflux, distillation)Lower (no solvent heating/recovery)
Process SafetyRisks associated with flammable/toxic solventsSignificantly higher (non-flammable medium) nih.gov
Work-up ProcedureComplex (extractions, chromatography)Simplified (filtration, direct crystallization) researchgate.net

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. nih.gov For the synthesis of chiral alcohols like this compound, enzymes offer an unparalleled ability to create the desired stereoisomer with high precision, often under mild, aqueous conditions. uni-graz.at

The primary biocatalytic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-(pyridin-2-yl)ethan-1-one. This transformation can be accomplished using whole-cell biocatalysts or isolated enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net

Whole-Cell Biocatalysis: Microorganisms such as Lactobacillus paracasei have been shown to be effective for the asymmetric reduction of various ketones to their corresponding chiral alcohols with excellent conversion rates and high enantiomeric excess (>99% ee). researchgate.net The use of whole cells is advantageous as it circumvents the need for costly enzyme purification and provides a native cellular environment for cofactor regeneration (e.g., NADPH or NADH), which is essential for the reduction process. nih.gov

Isolated Enzyme Systems: For more controlled processes, isolated KREDs or ADHs can be employed. Modern enzyme engineering techniques, such as directed evolution, have produced a vast library of robust enzymes with tailored substrate specificities and stereoselectivities. uni-graz.at For example, the synthesis of (S)-1-phenyl-1,2-ethanediol, a structurally similar chiral diol, has been efficiently achieved using (S)-carbonyl reductase II from Candida parapsilosis, coupled with a cofactor regeneration system. researchgate.net This highlights the potential for creating highly efficient chemoenzymatic systems where an enzyme performs the key stereoselective step within a synthetic sequence. researchgate.net

Table 2: Examples of Biocatalytic Reduction for Chiral Alcohol Synthesis
Biocatalyst / EnzymeSubstrateProductKey Advantages
Whole-cell Lactobacillus paracasei BD101Phenyl(thiophen-2-yl)methanone(S)-Phenyl(thiophen-2-yl)methanol>99% conversion, >99% ee, industrial scalability researchgate.net
(S)-carbonyl reductase II (Candida parapsilosis)2-Hydroxyacetophenone(S)-1-Phenyl-1,2-ethanediolHigh enantioselectivity, efficient cofactor regeneration researchgate.net
Engineered E. coli (multi-enzyme cascade)L-Phenylalanine(R)- or (S)-PhenylglycinolConversion from bio-based feedstock, >99% ee nih.gov

Renewable Feedstocks and Energy-Efficient Processes

A truly sustainable chemical process considers the entire lifecycle of a product, including the origin of its starting materials and the energy consumed during its manufacture.

Renewable Feedstocks: The precursors to this compound are derivatives of benzene (B151609) and pyridine. Traditionally, these are derived from petroleum, a finite resource. greenchemistry-toolkit.org The principles of green chemistry encourage the use of renewable feedstocks derived from biomass.

Benzene/Phenyl Precursors: Lignocellulose, a major component of plant biomass, is rich in aromatic subunits. greenchemistry-toolkit.org Through processes like selective depolymerization, lignin (B12514952) can be converted into platform chemicals such as phenol, which can then be transformed into the necessary benzene-based starting materials. greenchemistry-toolkit.org

Pyridine Precursors: While the synthesis of pyridine from biomass is less direct, research is ongoing. Platform molecules derived from carbohydrates, such as glycerol (B35011) or furfural, can potentially be converted into nitrogen-containing heterocycles through innovative catalytic processes.

Ethanol, which can be produced on a massive scale from the fermentation of sugars and starches, is a key renewable C2-feedstock that can be used in various C-C bond-forming reactions. nih.govwur.nl

Energy-Efficient Processes: Reducing energy consumption is critical for both environmental and economic sustainability. Several strategies can be applied to the synthesis of this compound:

Catalysis: Catalytic reactions, by definition, lower the activation energy of a transformation, allowing it to proceed under milder conditions (lower temperature and pressure) and thus consuming less energy than non-catalytic alternatives.

Microwave-Assisted Synthesis: For certain reaction steps, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: As mentioned previously, eliminating solvents also eliminates the significant energy required for heating them to reflux and for their subsequent removal and purification. researchgate.net

By integrating the use of renewable raw materials with energy-efficient catalytic processes, the synthesis of this compound can move closer to the ideals of a fully sustainable chemical manufacturing process.

Q & A

Q. What are the recommended methods for synthesizing (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis or chiral resolution techniques are commonly employed. For example, chiral auxiliaries or enantioselective reduction of ketone precursors using catalysts like Corey-Bakshi-Shibata (CBS) can achieve high enantiomeric excess (>98%) . Post-synthesis purification via chiral HPLC or enzymatic resolution ensures purity. Analytical validation using polarimetry or chiral stationary phase chromatography is critical to confirm stereochemical integrity.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental optical rotation values with literature data. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents. Chiral derivatization agents (e.g., Mosher’s acid) may be used to assign configuration via 1H^{1}\text{H}-NMR diastereomeric splitting .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm.
  • Structure : High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Functional Groups : FT-IR spectroscopy to identify hydroxyl (-OH) and pyridine ring vibrations.
  • Stereochemistry : Chiral HPLC using columns like Chiralpak® AD-H or OD-H .

Q. What are the stability considerations for storing this compound, and what incompatible materials should be avoided?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., peroxides, chlorates), which may induce decomposition into CO, CO2_2, or nitrogen oxides. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For example:
  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Catalyst : Transition-metal catalysts (e.g., Ru-BINAP) enhance enantioselectivity.
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., diastereomers or oxidation byproducts). Adjust quenching protocols to isolate the product before side reactions occur .

Q. What strategies are effective in resolving discrepancies in reported biological activity data for enantiomers of this compound?

  • Methodological Answer :
  • Replicate Assays : Ensure enantiomeric purity (>99%) via chiral chromatography before testing.
  • Target Validation : Use CRISPR-engineered cell lines to confirm receptor specificity (e.g., GPCRs or kinases).
  • Data Harmonization : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What in silico approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide to model binding poses with target proteins (e.g., cytochrome P450 enzymes).
  • Pharmacophore Modeling : Identify critical hydrogen-bonding (pyridine N, hydroxyl O) and hydrophobic (phenyl ring) features.
  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ≈ 2.1) and metabolic stability .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Use LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the phenyl ring).
  • CYP Inhibition Studies : Screen against CYP3A4/2D6 isozymes to assess drug-drug interaction risks.
  • Stable Isotope Labeling : 13C^{13}\text{C}-labeled analogs track metabolic fate in hepatocyte models .

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